2-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide
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Overview
Description
2-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is a compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the acetamide functional group further enhances its biological significance, making it a compound of interest in various scientific research fields .
Preparation Methods
The synthesis of 2-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide typically involves the reaction of chloroacetamide derivatives with arylamines. The reaction is carried out under reflux conditions, resulting in moderate to good yields (51-84%) of the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure consistency and efficiency .
Chemical Reactions Analysis
2-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols .
Scientific Research Applications
2-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation . This inhibition leads to the disruption of cellular processes, resulting in antimicrobial and anticancer effects . The compound may also interact with other enzymes and proteins, contributing to its broad spectrum of biological activities .
Comparison with Similar Compounds
2-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide can be compared with other sulfonamide derivatives such as:
- N-[4-(morpholino-sulfonyl)phenyl]acetamide
- N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C15H22N2O4S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-ethoxy-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C15H22N2O4S/c1-2-21-12-15(18)16-13-6-8-14(9-7-13)22(19,20)17-10-4-3-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18) |
InChI Key |
JDSVNMMSVQAKLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
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